ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
CAS No.: 320420-14-2
Cat. No.: VC4222934
Molecular Formula: C9H11N3O6
Molecular Weight: 257.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320420-14-2 |
|---|---|
| Molecular Formula | C9H11N3O6 |
| Molecular Weight | 257.202 |
| IUPAC Name | ethyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate |
| Standard InChI | InChI=1S/C9H11N3O6/c1-3-18-9(16)11-7(14)5-4-12(17-2)8(15)10-6(5)13/h4H,3H2,1-2H3,(H,10,13,15)(H,11,14,16) |
| Standard InChI Key | USLJOOJADKSHIM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The IUPAC name, ethyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate, reflects its core pyrimidine scaffold substituted at the 1-, 2-, 4-, and 5-positions . Key structural features include:
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A 1-methoxy group at position 1 of the pyrimidine ring.
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Dioxo groups at positions 2 and 4, conferring electron-withdrawing properties.
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A carbamate-linked ethyl ester at position 5, enhancing lipophilicity.
The SMILES notation (CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC) and InChIKey (USLJOOJADKSHIM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₆ |
| Molecular Weight | 257.202 g/mol |
| CAS Registry Number | 320420-14-2 |
| IUPAC Name | Ethyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate |
| SMILES | CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC |
| Topological Polar Surface Area | 125 Ų (estimated) |
Solubility and Stability
Synthesis and Preparation
Synthetic Pathways
While detailed protocols for this specific compound are scarce, its synthesis likely follows established routes for pyrimidine carbamates:
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Pyrimidine Ring Formation: Cyclization of urea derivatives with β-keto esters or malonic acid derivatives under acidic conditions.
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Methoxy Group Introduction: Nucleophilic substitution or oxidation of a hydroxyl precursor.
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Carbamate Installation: Reaction of a pyrimidine carbonyl chloride with ethyl carbamate in the presence of a base .
A hypothetical synthesis could involve:
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Step 1: Preparation of 1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid via cyclocondensation.
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Step 2: Activation of the carboxylic acid to an acyl chloride using thionyl chloride.
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Step 3: Coupling with ethyl carbamate to yield the final product.
Purification and Characterization
Purification methods likely include recrystallization from ethanol/water mixtures or column chromatography. Characterization relies on:
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NMR Spectroscopy: Distinct signals for methoxy (δ ~3.5 ppm), carbonyls (δ ~160-180 ppm in ¹³C NMR), and ethyl groups.
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Mass Spectrometry: Molecular ion peak at m/z 257.202 (M+H⁺) .
| Supplier | Location | Purity | Inquiry Contact |
|---|---|---|---|
| Ryan Scientific, Inc. | United States | >95% | 843-884-4911 x 319 |
| Key Organics Limited | United Kingdom | >98% | +44 1840 212171 |
| Key Organics Ltd. | United Kingdom | >97% | +44 (0) 1840-212137 |
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